2-(3,5-Dimethylphenoxy)acetohydrazide

Description

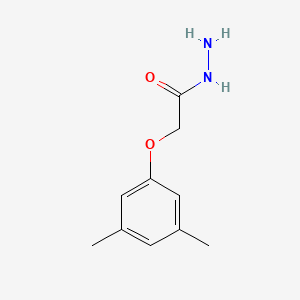

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-3-8(2)5-9(4-7)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZVORQECBHNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397652 | |

| Record name | 2-(3,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83798-15-6 | |

| Record name | 2-(3,5-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83798-15-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3,5-Dimethylphenoxy)acetohydrazide

This guide provides a comprehensive overview of the synthesis and characterization of 2-(3,5-Dimethylphenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug development. The protocols and analytical interpretations detailed herein are grounded in established chemical principles and best practices in the field.

Introduction: The Significance of the Hydrazide Moiety

Hydrazides are a class of organic compounds characterized by the presence of a CONHNH2 functional group. This moiety is a key pharmacophore in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties, including antitubercular, anticonvulsant, antidepressant, and anti-inflammatory activities. The unique structural and electronic features of the hydrazide group, particularly its ability to form stable chelates with metal ions and to participate in hydrogen bonding, are crucial to its biological efficacy. The title compound, this compound, incorporates this versatile functional group, suggesting its potential as a scaffold for the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the formation of an intermediate ester, ethyl 2-(3,5-dimethylphenoxy)acetate, followed by its conversion to the final hydrazide product.

Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate

The first step involves the Williamson ether synthesis, where the sodium salt of 3,5-dimethylphenol reacts with ethyl chloroacetate. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial for this reaction as it effectively solvates the cation, leaving the phenoxide anion more available for nucleophilic attack.[1]

Experimental Protocol:

-

To a stirred solution of 3,5-dimethylphenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

To this mixture, add ethyl chloroacetate (1.2 eq) dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(3,5-dimethylphenoxy)acetate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Synthesis of this compound

The second step is the hydrazinolysis of the synthesized ester. Hydrazine hydrate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of the acetohydrazide.[2][3] Ethanol is a suitable solvent for this reaction as it dissolves both the ester and hydrazine hydrate.

Experimental Protocol:

-

Dissolve the purified ethyl 2-(3,5-dimethylphenoxy)acetate (1.0 eq) in absolute ethanol.

-

To this solution, add hydrazine hydrate (3.0 eq) dropwise with stirring.

-

Reflux the reaction mixture for 8-12 hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the solid product, wash it with cold ethanol, and dry it under vacuum to yield this compound as a white solid.

Caption: Synthesis workflow for this compound.

Characterization of this compound

The structure of the synthesized compound can be confirmed using various spectroscopic techniques.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic C-H (positions 2, 4, 6) | 6.6 - 6.8 | Multiplet | 3H |

| -O-CH₂- | 4.4 - 4.6 | Singlet | 2H |

| -NH- | 9.0 - 9.5 | Singlet (broad) | 1H |

| -NH₂ | 4.2 - 4.5 | Singlet (broad) | 2H |

| -CH₃ | 2.2 - 2.4 | Singlet | 6H |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| Aromatic C-O | 158 - 160 |

| Aromatic C-CH₃ | 138 - 140 |

| Aromatic C-H | 115 - 125 |

| -O-CH₂- | 65 - 70 |

| -CH₃ | 20 - 25 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[4][5][6]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (amide and amine) | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2850 - 3000 |

| C=O stretching (amide) | 1650 - 1680 |

| C=C stretching (aromatic) | 1580 - 1620 |

| C-O stretching (ether) | 1200 - 1250 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The fragmentation of phenoxy compounds often involves the cleavage of the ether bond.[7]

| m/z | Predicted Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 121 | [M - NHNH₂CO]⁺ |

| 107 | [M - OCH₂CONHNH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on general hazard classifications for similar compounds, it may be harmful if swallowed, in contact with skin, or inhaled.[8]

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described protocols are robust and can be readily implemented in a standard organic chemistry laboratory. The predicted spectral data serves as a valuable reference for the structural elucidation of the final product. The potential biological activity of this compound warrants further investigation, and this guide provides the foundational chemical knowledge for such studies.

References

- Hilaris Publisher. (2018, February 20). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative.

- PubChem. This compound.

- ResearchGate. (2018, March 23). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative.

- STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.).

- ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication.

- Mol-Instincts. (n.d.). Synthesis of ethyl 2-(2-benzyloxy-4-methylsulfonylamino-5-phenoxybenzoyl)acetate.

- YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.

- SpectraBase. (n.d.). Acetic acid hydrazide - Optional[FTIR] - Spectrum.

-

PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][4][9]benzothiazepin-1-ones under electron impact ionization conditions. Retrieved from PubMed.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates.

- Filo. (2022, September 27). Ethyl acetate reacts with hydrazine to give.

- IUCr Journals. (n.d.). Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate.

- Royal Society of Chemistry. (n.d.). Supporting Information for RSC Advances In-silico binding affinity to cyclooxygenase-II and Green synthesis of benzylpyrazolyl coumarin derivatives.

- ResearchGate. (n.d.). Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH....

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. (n.d.). MS/MS spectra obtained from the [M-H]⁻ ion fragmentation of selected hydrazones.

- Allen. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- ChemicalBook. (n.d.). Hydrazine acetate synthesis.

- National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.

- Sigma-Aldrich. (n.d.). Ethyl (2-methylphenoxy)acetate.

- ResearchGate. (n.d.). Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide | Request PDF.

- Mcule. (n.d.). Compound 2-(2,5-dimethylphenoxy)-N'-[(2-fluorophenyl)methylidene]acetohydrazide.

- SpectraBase. (n.d.). 5-methyl-2-furyl)methylidene]acetohydrazide - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 2-(3-methyl-4-nitrophenoxy)acetohydrazide - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). trans-2,5-Dimethylpiperazine(2815-34-1) 1H NMR spectrum.

Sources

- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 2. Ethyl acetate reacts with hydrazine to give | Filo [askfilo.com]

- 3. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][1,5]benzothiazepin-1-ones under electron impact ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805) [np-mrd.org]

- 9. acdlabs.com [acdlabs.com]

2-(3,5-Dimethylphenoxy)acetohydrazide CAS number 83798-15-6 properties

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)acetohydrazide (CAS: 83798-15-6)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and application of this compound. This molecule represents a valuable building block within the broader class of phenoxyacetic acid derivatives, a scaffold recognized for its diverse biological activities. We will delve into its fundamental properties, provide validated protocols for its synthesis and analysis, and explore its potential as a precursor for novel therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule characterized by a 3,5-dimethylphenoxy moiety linked via an ether bond to an acetohydrazide functional group. This structure provides a unique combination of lipophilicity from the substituted aromatic ring and reactive potential from the terminal hydrazide, making it an attractive starting point for chemical library synthesis.

The fundamental properties of the compound are summarized below, based on computed data from authoritative chemical databases.[1]

| Identifier | Value | Source |

| CAS Number | 83798-15-6 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Monoisotopic Mass | 194.105527694 Da | [1] |

| InChIKey | IXZVORQECBHNJR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)NN)C | [1] |

| XLogP3 (Predicted) | 1.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

These descriptors are critical for initial in silico modeling, predicting solubility, and designing subsequent chemical modifications. The XLogP value suggests moderate lipophilicity, a desirable trait for many drug candidates.

Synthesis and Purification: A Validated Protocol

The synthesis of acetohydrazide derivatives is a well-established process in organic chemistry.[2] The most direct and efficient route to this compound is through the hydrazinolysis of a corresponding alkyl 2-(3,5-dimethylphenoxy)acetate precursor.

Rationale for Experimental Design

The chosen methodology relies on the nucleophilic attack of hydrazine on the electrophilic carbonyl carbon of the ester.

-

Reagents: Ethyl 2-(3,5-dimethylphenoxy)acetate is selected as the starting material due to its commercial availability and ease of handling. Hydrazine hydrate is used in excess to drive the reaction to completion and minimize the formation of undesired di-acylated byproducts.

-

Solvent: Absolute ethanol serves as an excellent solvent for both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point is also ideal for reflux conditions.

-

Purification: Recrystallization from ethanol is a highly effective method for purifying the final product. The product's expected crystalline nature and differential solubility at high and low temperatures in ethanol allow for the efficient removal of unreacted starting materials and soluble impurities.

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2-(3,5-dimethylphenoxy)acetate (1.0 eq.) in absolute ethanol (10 mL per gram of ester).

-

Reagent Addition: To the stirring solution, add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately two-thirds using a rotary evaporator.

-

Crystallization: Cool the concentrated solution in an ice bath. The product will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. For further purification, recrystallize the crude product from a minimal amount of hot absolute ethanol.

-

Drying: Dry the purified white crystalline solid under vacuum to yield this compound.

Analytical Characterization: A Blueprint for Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural analysis. While specific experimental spectra for this compound are not widely published, we can predict the expected results based on its structure and data from analogous compounds.[3][4]

Analytical Workflow

Caption: Standard analytical workflow for compound verification.

Predicted Spectral Data

| Technique | Feature | Predicted Chemical Shift / Frequency | Assignment |

| ¹H NMR | Singlet | ~ 6.6 ppm | 2H, Aromatic C2-H, C6-H |

| Singlet | ~ 6.5 ppm | 1H, Aromatic C4-H | |

| Singlet | ~ 4.4 ppm | 2H, O-CH₂ | |

| Broad Singlet | ~ 4.2 ppm | 2H, -NH₂ (exchangeable with D₂O) | |

| Broad Singlet | ~ 8.9 ppm | 1H, -C(=O)NH- (exchangeable with D₂O) | |

| Singlet | ~ 2.2 ppm | 6H, Ar-(CH₃)₂ | |

| ¹³C NMR | Aromatic C-O | ~ 158 ppm | C1 |

| Aromatic C-CH₃ | ~ 139 ppm | C3, C5 | |

| Aromatic CH | ~ 123 ppm | C4 | |

| Aromatic CH | ~ 112 ppm | C2, C6 | |

| C=O | ~ 168 ppm | Carbonyl | |

| O-CH₂ | ~ 67 ppm | Methylene bridge | |

| Ar-CH₃ | ~ 21 ppm | Methyl groups | |

| FT-IR | N-H Stretching | 3200-3400 cm⁻¹ (two bands) | -NH₂ group |

| C=O Stretching | 1640-1680 cm⁻¹ | Amide I band | |

| C-O-C Stretching | 1200-1250 cm⁻¹ (asymmetric) | Aryl-alkyl ether | |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 195.11 | Protonated molecular ion |

| [M+Na]⁺ | m/z 217.09 | Sodiated adduct |

This predicted data provides a reliable benchmark for researchers to compare against their experimental results, ensuring the correct product has been synthesized with high purity.

Utility in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile synthetic intermediate. The terminal hydrazide group is a key pharmacophore that is both biologically relevant and synthetically tractable.[5]

Scaffold for Hydrazone Libraries

Hydrazides readily undergo condensation reactions with a wide array of aldehydes and ketones to form hydrazones.[6][7] This reaction is high-yielding and procedurally simple, making it ideal for generating large, diverse libraries of compounds for high-throughput screening.

Caption: General scheme for hydrazone synthesis from the parent hydrazide.

Potential Biological Activities

The phenoxyacetohydrazide scaffold and its hydrazone derivatives have been extensively studied and are associated with a wide spectrum of biological activities.[5][6] While the specific activity of the title compound is not documented, its derivatives are prime candidates for screening in assays related to:

-

Anti-inflammatory Activity: As potential inhibitors of enzymes like cyclooxygenase (COX).[5]

-

Antimicrobial and Antifungal Activity: The azometine group (-C=N-) in hydrazones is a known pharmacophore in many antimicrobial agents.[7]

-

Anticonvulsant Activity: Numerous hydrazide-hydrazones have shown promise in models of epilepsy.[6]

-

Anticancer Activity: These compounds can be explored for their potential to inhibit various kinases or act as antitumoral agents.[6]

The 3,5-dimethyl substitution pattern on the phenyl ring influences the compound's lipophilicity and steric profile, which can be fine-tuned to optimize binding to specific biological targets during a lead optimization campaign.[8]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: According to the Globally Harmonized System (GHS) classifications, this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation.

-

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound (CAS 83798-15-6) is more than a simple chemical; it is a strategically designed building block for medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an invaluable tool for generating novel molecular entities. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, characterize, and utilize this compound in their pursuit of new therapeutic agents. Its potential as a precursor to a wide range of biologically active hydrazones warrants further investigation and positions it as a compound of significant interest for future research endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3871129, this compound. PubChem. [Link]

-

MolPort. (n.d.). Compound 2-(3,5-dimethylphenoxy)-N'-[(pyridin-4-yl)methylidene]acetohydrazide. MolPort. [Link]

-

LCSB, University of Luxembourg. (n.d.). PubChemLite - this compound (C10H14N2O2). PubChemLite. [Link]

-

Al-Amiery, A. A., et al. (2015). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. ResearchGate. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 580001, 2-(2-Methoxyphenoxy)acetohydrazide. PubChem. [Link]

-

Ghorbani-Vaghei, R., et al. (2024). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. [Link]

-

Kiseleva, A., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. International Journal of Molecular Sciences. [Link]

-

Piatkowska, J., et al. (2021). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link]

-

MIT OpenCourseWare. (2013). 20.201 Fall 2013 Lecture 3: Overview of Drug Development 2. MIT. [Link]

-

SpectraBase. (n.d.). 2-(4-methoxyphenoxy)-N'-[(2-oxo-2H-chromen-3-yl)carbonyl]acetohydrazide. John Wiley & Sons, Inc. [Link]

-

Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine... Journal of Chemical and Pharmaceutical Research. [Link]

Sources

- 1. This compound | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ocw.mit.edu [ocw.mit.edu]

IUPAC name for 2-(3,5-Dimethylphenoxy)acetohydrazide

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)acetohydrazide: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry. The document details the molecule's chemical identity, physicochemical properties, and a robust, field-proven two-step synthetic pathway, including the initial esterification of 3,5-dimethylphenol and subsequent hydrazinolysis. We delve into the causality behind experimental choices and provide self-validating protocols for its synthesis and characterization using standard spectroscopic techniques (IR, NMR, MS). The guide critically examines the reactivity of the terminal hydrazide moiety as a versatile synthetic handle for generating diverse hydrazone libraries. Furthermore, it synthesizes current research on the broad therapeutic potential of the phenoxyacetohydrazide scaffold, which exhibits significant anticonvulsant, anti-inflammatory, and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic agent discovery.

Introduction: The Phenoxyacetohydrazide Scaffold in Drug Discovery

The search for novel therapeutic agents is often centered on identifying and optimizing molecular scaffolds that exhibit privileged interactions with biological targets. One such scaffold is the phenoxyacetohydrazide core. Hydrazide-hydrazone derivatives are a well-established class of compounds known for a wide spectrum of bioactivities, including anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The core structure features a flexible ether linkage, an aromatic ring whose substitutions can modulate lipophilicity and electronic properties, and a reactive hydrazide functional group (-CONHNH₂).

This terminal hydrazide group is of paramount importance; it acts as both a crucial pharmacophore and a versatile synthetic handle.[2] It readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone derivatives, enabling the rapid generation of large and structurally diverse compound libraries for high-throughput screening and detailed structure-activity relationship (SAR) studies.[2][3]

Within this class, this compound represents a specific and valuable building block. The symmetrical 3,5-dimethyl substitution on the phenyl ring provides a defined steric and electronic profile that can influence receptor binding and metabolic stability. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its potential applications in modern drug development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 83798-15-6 | [4][5] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [4] |

| Molecular Weight | 194.23 g/mol | [4] |

| Canonical SMILES | CC1=CC(=CC(=C1)OCC(=O)NN)C | [4][6] |

| InChIKey | IXZVORQECBHNJR-UHFFFAOYSA-N | [4][6] |

| Monoisotopic Mass | 194.105527694 Da | [4] |

| XLogP3 | 1.2 | [4] |

| Hydrogen Bond Donors | 3 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Polar Surface Area | 56.43 Ų | [7] |

Synthesis and Mechanistic Considerations

The most efficient and widely adopted method for preparing carboxylic acid hydrazides is through the hydrazinolysis of their corresponding esters.[8][9] This approach avoids the harsh conditions and potential side reactions associated with using highly reactive precursors like acid chlorides.[8] The synthesis of this compound is therefore best accomplished via a two-step sequence.

Caption: Synthetic workflow for this compound and its derivatives.

Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate

The precursor ester is synthesized via a Williamson ether synthesis. 3,5-dimethylphenol is deprotonated by a mild base (e.g., potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an Sₙ2 reaction to form the ether linkage. Acetone is a common solvent as it effectively dissolves the reactants and is easily removed post-reaction.

Step 2: Synthesis of this compound

This step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine. Hydrazine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol.[8][9] The alcohol serves to homogenize the reaction mixture.[8] The reaction proceeds to completion, yielding the desired hydrazide, which often precipitates upon cooling and can be purified by recrystallization.

Experimental Protocols

The following protocols are based on established general procedures for the synthesis of phenoxyacetohydrazides and their precursors.[8][10][11]

Protocol 1: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate (Ester Precursor)

-

Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dimethylphenol (0.1 mol), anhydrous potassium carbonate (0.15 mol), and acetone (100 mL).

-

Addition of Reagent: Stir the mixture vigorously and add ethyl bromoacetate (0.11 mol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (100 mL), wash with 5% NaOH solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield the crude ester, which can be used directly in the next step or purified further by vacuum distillation.

Protocol 2: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve ethyl 2-(3,5-dimethylphenoxy)acetate (0.05 mol) in absolute ethanol (50 mL).

-

Addition of Reagent: Add hydrazine hydrate (99%, 0.1 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.[8]

-

Isolation: After the reaction is complete, reduce the volume of ethanol by about half using a rotary evaporator.

-

Purification: Cool the concentrated solution in an ice bath. The solid product will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Recrystallization: The purity of the hydrazide can be enhanced by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline solid.[8]

Spectroscopic Characterization

Structural confirmation and purity assessment are achieved through a combination of spectroscopic methods.[3][12]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. Key peaks would include N-H stretching vibrations (two bands for -NH₂) around 3200-3400 cm⁻¹, a strong C=O (Amide I) stretch around 1650-1680 cm⁻¹, and C-O-C (ether) stretching around 1200-1250 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The proton NMR spectrum would provide definitive structural information. Expected signals include: singlets for the two aromatic methyl groups (~2.3 ppm), a singlet for the O-CH₂ protons (~4.5 ppm), signals for the aromatic protons in the 6.5-7.0 ppm region, and broad, exchangeable signals for the -NH and -NH₂ protons.

-

¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The carbon spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon (~170 ppm), the aromatic carbons, the O-CH₂ carbon, and the methyl carbons.

-

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound, showing a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z corresponding to its molecular formula, C₁₀H₁₄N₂O₂.

Biological Activities and Therapeutic Potential

While specific biological data for this compound is not extensively published, the broader class of phenoxyacetic acid and phenoxyacetohydrazide derivatives has demonstrated significant potential across multiple therapeutic areas. This compound is therefore a prime candidate for screening and further development.

Caption: Therapeutic potential of the phenoxyacetohydrazide scaffold based on analog studies.

Anticonvulsant Activity

Numerous studies have highlighted the potent anticonvulsant effects of phenoxyacetohydrazide derivatives.[13][14] Research on structurally related compounds has shown significant protection in pentylenetetrazol (PTZ) and maximal electroshock (MES) induced seizure models.[13][15] One lead compound, 7b, not only provided 100% seizure protection but also demonstrated neuroprotective effects by reducing oxidative stress and suppressing neuroinflammatory cytokines like TNF-α and IL-6 in the hippocampus.[15][16] The presence of electron-donating groups, such as the two methyl groups on the phenyl ring of the title compound, has been correlated with positive anticonvulsant activity.[13]

Anti-inflammatory and Analgesic Activity

The same structural features that confer anticonvulsant activity often contribute to anti-inflammatory effects.[13] The mechanism is believed to involve the modulation of inflammatory pathways and reduction of pro-inflammatory mediators.[15] The ability to suppress cytokines and oxidative stress markers suggests a multifunctional profile that could be beneficial in neuroinflammatory disorders.[16]

Antimicrobial Activity

Hydrazones derived from acetohydrazides are a promising class of antimicrobial agents.[3][12] They have been shown to be effective against various bacterial and fungal strains.[12][17] The mechanism can involve the chelation of metal ions essential for microbial enzymes or interference with other vital cellular processes.[18] The derivatization of this compound into various hydrazones could yield novel compounds with significant antibacterial or antifungal efficacy.[19]

Safety and Handling

Based on available data, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled). May also cause skin, eye, and respiratory irritation.[4]

-

Precautions: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Outlook

This compound is a synthetically accessible and highly valuable intermediate for drug discovery. Its straightforward, high-yielding synthesis makes it an attractive starting material for research and development. The true potential of this molecule lies in the reactivity of its hydrazide moiety, which serves as a gateway to vast libraries of hydrazone derivatives.

Given the well-documented anticonvulsant, anti-inflammatory, and antimicrobial activities of the broader phenoxyacetohydrazide class, future research should focus on:

-

Library Synthesis: Synthesizing a diverse library of hydrazone derivatives from this compound by reacting it with a wide range of aromatic and heterocyclic aldehydes.

-

Biological Screening: Evaluating this library in robust in-vitro and in-vivo assays for various therapeutic targets, with a primary focus on neurological disorders and infectious diseases.

-

Mechanistic Studies: Elucidating the precise mechanism of action for the most potent derivatives to guide further optimization and development.

This systematic approach will unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31, 2740-2744.

-

Li, B., et al. (2000). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 4(3), 231-233.

-

Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103–112.

-

Kumar, V., et al. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. European Journal of Medicinal Chemistry, 63, 52-61.

-

Anonymous. (n.d.). Note Development and assessment of green synthesis of hydrazides. Krishikosh.

-

Chaudhary, P., et al. (2022). Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Advances in Pharmacology and Pharmacy, 11(1), 46-56.

-

Kadirova, S. A., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 481–489.

-

Anonymous. (n.d.). Lemon Pulp mediated Synthesis of acyl hydrazides. Inglomayor.

-

PubChem. (n.d.). This compound. PubChem Compound Summary for CID 3871129.

-

El-Sayed, W. M., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3019.

-

Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. ResearchGate.

-

Al-Harbi, N. O., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC medicinal chemistry.

-

Al-Harbi, N. O., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.

-

Silas, C. U., et al. (2025). Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex. Journal of Materials Science Research and Reviews.

-

ChemDiv. (n.d.). Compound 2-(3,5-dimethylphenoxy)-N'-[(pyridin-4-yl)methylidene]acetohydrazide. ChemDiv Online Catalog.

-

BenchChem. (n.d.). 2-(2,5-Dimethylphenoxy)acetohydrazide. BenchChem Product Page.

-

ChemDiv. (n.d.). Compound 2-(3,5-dimethylphenoxy)-N'-[(pyridin-4-yl)methylidene]acetohydrazide. ChemDiv Online Catalog.

-

PubChemLite. (n.d.). This compound (C10H14N2O2). PubChemLite.

-

Anonymous. (n.d.). Synthesis and anticonvulsantactivity of somechalconesincorporated hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.

-

Health Sciences. (2024). Acetohydrazide derivatives: Significance and symbolism. Health Sciences.

-

Khan, S. A., et al. (2016). Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. Molecules, 21(9), 1146.

-

Chemenu. (n.d.). This compound. Chemenu Product Page.

-

ChemDiv. (n.d.). Compound N'-acetyl-2-(4-chloro-3,5-dimethylphenoxy)acetohydrazide. ChemDiv Online Catalog.

-

ChemicalBook. (n.d.). This compound. ChemicalBook Product Page.

-

Al-Juboori, A. M. J. (2022). Synthesis, Characterization and Biological Activity of Some New Acetohydrazide Derivatives via 3,3'-Dimethylbenzidine. ResearchGate.

-

Sigma-Aldrich. (n.d.). 2-(2,5-DIMETHYLPHENOXY)-N'-(2-METHOXYBENZYLIDENE)ACETOHYDRAZIDE. Sigma-Aldrich Product Page.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939.

-

ChemDiv. (n.d.). Compound 2-(2,5-dimethylphenoxy)-N'-[(2-fluorophenyl)methylidene]acetohydrazide. ChemDiv Online Catalog.

-

ChemDiv. (n.d.). Compound 2-(3-methylphenoxy)acetohydrazide. ChemDiv Online Catalog.

-

BLD Pharm. (n.d.). This compound. BLD Pharm Product Page.

-

BenchChem. (n.d.). Application Notes and Protocols: 2-(4-Ethylphenoxy)acetohydrazide in Medicinal Chemistry. BenchChem.

-

BenchChem. (n.d.). Application of 2-(4-Ethylphenoxy)acetohydrazide in the Synthesis of Heterocyclic Compounds. BenchChem.

-

Sławiński, J., et al. (2018). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules, 23(12), 3246.

-

Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43.

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound | C10H14N2O2 | CID 3871129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cas 83798-15-6|| where to buy this compound [english.chemenu.com]

- 6. PubChemLite - this compound (C10H14N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Compound 2-(3-methylphenoxy)acetohydrazide - Chemdiv [chemdiv.com]

- 8. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 9. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. inglomayor.cl [inglomayor.cl]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. journaljmsrr.com [journaljmsrr.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

molecular structure and weight of 2-(3,5-Dimethylphenoxy)acetohydrazide

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)acetohydrazide: A Core Scaffold for Chemical Innovation

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile chemical intermediate with significant applications in drug discovery, medicinal chemistry, and agrochemical research. We will delve into its fundamental molecular and physicochemical properties, provide detailed, field-tested protocols for its synthesis and characterization, and explore its utility as a core building block for generating diverse molecular libraries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction and Scientific Context

This compound belongs to the phenoxyacetohydrazide class of compounds, a scaffold recognized for its broad spectrum of biological activities.[1] The core structure, characterized by a dimethyl-substituted phenyl ring linked via an ether bond to an acetohydrazide moiety, offers a unique combination of lipophilicity, structural rigidity, and synthetic versatility. The true power of this molecule lies in its terminal hydrazide (-NHNH₂) group. This functional group is a critical pharmacophore in its own right and, more importantly, serves as a highly reactive and versatile synthetic handle.[1] It enables straightforward derivatization, primarily through condensation reactions with aldehydes and ketones, to rapidly generate extensive libraries of hydrazone derivatives. This capability is paramount in modern high-throughput screening and structure-activity relationship (SAR) studies, allowing for the efficient exploration of chemical space to identify novel bioactive agents.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular characteristics of this compound is foundational to its application. The presence of the dimethylphenoxy group influences the compound's solubility and electronic properties, while the ether linkage provides a degree of molecular flexibility.

Chemical Structure

Caption: 2D Molecular Structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below. These parameters are crucial for designing experimental conditions, predicting biological behavior (e.g., membrane permeability), and ensuring accurate stoichiometric calculations.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 83798-15-6 | PubChem[2] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | PubChem[2][3] |

| Molecular Weight | 194.23 g/mol | PubChem[2][3] |

| Monoisotopic Mass | 194.105527694 Da | PubChem[2] |

| SMILES | CC1=CC(=CC(=C1)OCC(=O)NN)C | PubChem[2] |

| InChIKey | IXZVORQECBHNJR-UHFFFAOYSA-N | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bonds | 3 | PubChem[2] |

Synthesis and Characterization Workflow

The synthesis of this compound is a robust and reproducible two-step process commencing from commercially available 3,5-dimethylphenol. The causality behind this choice is clear: it is a cost-effective starting material, and the subsequent reactions—a Williamson ether synthesis followed by hydrazinolysis—are high-yielding and well-established in organic chemistry.

Caption: Two-step synthesis and purification workflow for the target compound.

Experimental Protocol: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)acetate (Intermediate)

This protocol is based on the standard Williamson ether synthesis, a reliable method for forming the crucial ether linkage.

-

Setup: To a 500 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (250 mL).

-

Reaction: Stir the suspension vigorously. Add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the solid residue with acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the oil in ethyl acetate, wash sequentially with 1M NaOH solution and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude ester.

-

Purification: The product can be purified by vacuum distillation or column chromatography if necessary, but is often of sufficient purity for the next step.

Experimental Protocol: Synthesis of this compound

This step employs hydrazinolysis, a classic and efficient method for converting esters to hydrazides.[1]

-

Setup: In a 250 mL round-bottomed flask, dissolve the crude Ethyl 2-(3,5-dimethylphenoxy)acetate (1.0 eq) in absolute ethanol (100 mL).

-

Reaction: Add hydrazine hydrate (3.0 eq) to the solution.

-

Stirring: Stir the mixture at room temperature for 12-24 hours. Gentle heating (reflux) can be applied to expedite the reaction. Monitor completion by TLC.

-

Isolation: Reduce the volume of the solvent in vacuo. The product will often precipitate from the solution upon cooling or after the addition of cold water.

-

Purification: Collect the solid product by filtration. Wash the solid with cold water and then a small amount of cold ethanol.

-

Drying: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid. Dry the final product under vacuum.

Spectroscopic Characterization (Self-Validation)

To confirm the identity and purity of the synthesized compound, a suite of spectroscopic analyses is essential.

-

¹H NMR: Expect characteristic peaks for the two methyl groups on the phenyl ring (singlet, ~2.2-2.3 ppm), the aromatic protons, the methylene (-O-CH₂-) protons (singlet, ~4.5 ppm), and the hydrazide protons (-NH-NH₂), which are exchangeable with D₂O.

-

¹³C NMR: The spectrum should show distinct signals for the methyl carbons, the aromatic carbons (including the quaternary carbons), the methylene carbon, and the carbonyl carbon (~165-170 ppm).

-

IR Spectroscopy: Key vibrational bands should be observed for N-H stretching (hydrazide, ~3200-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and C-O-C stretching (ether, ~1200-1250 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight (194.23).

Core Applications in Research & Development

The primary value of this compound is its role as a versatile scaffold for combinatorial chemistry. The nucleophilic hydrazide moiety readily reacts with electrophilic carbonyl groups of aldehydes and ketones to form stable hydrazone linkages. This reaction is high-yielding, proceeds under mild conditions, and has a high tolerance for other functional groups, making it ideal for generating large, diverse libraries of potential drug candidates.

Caption: Use of the core scaffold to generate a diverse hydrazone library.

Mechanistic Insight: The Hydrazone Advantage

The formation of the C=N bond in the hydrazone provides a conjugated system that often enhances the biological activity of the parent molecule. Derivatives of the broader phenoxyacetohydrazide class have demonstrated significant potential in several therapeutic areas, grounding the rationale for using this scaffold:

-

Anti-inflammatory Agents: By modifying the R-groups on the hydrazone, researchers have developed compounds with strong binding affinities to key inflammation targets like cyclooxygenase (COX-1 and COX-2).[1]

-

Antimicrobial and Anticonvulsant Activity: The hydrazide-hydrazone scaffold is a well-known pharmacophore associated with antimicrobial and anticonvulsant properties.[1]

-

Agrochemicals: Beyond pharmaceuticals, phenoxyacetic acid derivatives have a long history in agrochemistry, serving as precursors for novel herbicides and fungicides.[1]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Primary Hazards: The compound is classified as harmful if swallowed, in contact with skin, or inhaled. It may also cause skin, eye, and respiratory irritation.[2]

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than a simple chemical; it is a powerful and enabling tool for scientific discovery. Its straightforward synthesis, well-defined properties, and exceptional synthetic versatility make it an invaluable starting point for developing novel compounds with therapeutic and industrial potential. By understanding its core chemistry and leveraging the reactivity of its hydrazide functional group, researchers are well-equipped to explore new frontiers in medicinal and materials science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3871129, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14039, Acetohydrazide. Retrieved from [Link]

-

Wiley, R. H., & Hexner, P. E. (1951). 3,5-dimethylpyrazole. Organic Syntheses, 31, 43. doi:10.15227/orgsyn.031.0043. Retrieved from [Link]

Sources

Navigating the Solubility Landscape of 2-(3,5-Dimethylphenoxy)acetohydrazide: A Technical Guide for Drug Development Professionals

Foreword: Charting Unexplored Territory

In the realm of pharmaceutical sciences, a thorough understanding of a compound's solubility profile is a cornerstone of successful drug development. It dictates formulation strategies, influences bioavailability, and ultimately impacts therapeutic efficacy. This guide focuses on 2-(3,5-Dimethylphenoxy)acetohydrazide, a molecule of interest whose experimental solubility data in organic solvents is not yet extensively documented in publicly available literature.

This document, therefore, serves a dual purpose. It is both a repository of foundational knowledge and a practical roadmap. We will first delve into the theoretical principles that govern solubility, leveraging established methodologies like Hansen Solubility Parameters (HSP) to construct a predicted solubility profile for this compound. Subsequently, we will provide a detailed, field-proven experimental protocol—the gold-standard shake-flask method—to empower researchers to generate precise, empirical data. This guide is structured to provide not just answers, but the intellectual and practical tools to derive them.

The Molecule in Focus: this compound

To understand the solubility of this compound, we must first appreciate its molecular architecture.

-

Molecular Formula: C₁₀H₁₄N₂O₂[1]

-

Molecular Weight: 194.23 g/mol [1]

-

Structure: The molecule incorporates a polar acetohydrazide functional group (-C(=O)NHNH₂) attached to a non-polar 3,5-dimethylphenoxy moiety via an ether linkage.

This duality is key: the hydrazide group is capable of forming strong hydrogen bonds, suggesting affinity for polar and protic solvents. Conversely, the substituted benzene ring imparts significant non-polar character, indicating potential solubility in less polar organic solvents. The interplay of these features will dictate its solubility across a spectrum of solvents.

Theoretical Underpinnings of Solubility

The age-old axiom "like dissolves like" provides a qualitative starting point for assessing solubility.[2] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Hansen Solubility Parameters (HSP): A Quantitative Framework

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP), a powerful tool for quantifying the "likeness" between a solute and a solvent.[3][4] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces (van der Waals forces).

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen parameter is given by the equation: δT² = δD² + δP² + δH²

The principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in this three-dimensional space can be calculated:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Solubility Profile of this compound

In the absence of experimental data, we can estimate the Hansen Solubility Parameters for this compound using group contribution methods.[5][6] This involves dissecting the molecule into its constituent functional groups and summing their respective contributions to δD, δP, and δH.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 8.0 |

| δH (Hydrogen Bonding) | 10.5 |

Disclaimer: These values are estimations derived from group contribution methods and should be validated experimentally.

Using these estimated HSP values, we can predict the solubility of this compound in a range of common organic solvents.

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.1 | Very High |

| 1,4-Dioxane | 19.0 | 1.8 | 7.4 | 6.8 | High |

| Acetone | 15.5 | 10.4 | 7.0 | 7.0 | High |

| 2-Propanol | 15.8 | 6.1 | 16.4 | 8.2 | Moderate |

| Ethanol | 15.8 | 8.8 | 19.4 | 9.9 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.0 | High |

| Methanol | 15.1 | 12.3 | 22.3 | 13.6 | Low |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.3 | Low |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.8 | Very High |

| Toluene | 18.0 | 1.4 | 2.0 | 11.0 | Low |

| Hexane | 14.9 | 0.0 | 0.0 | 16.8 | Very Low |

| Water | 15.5 | 16.0 | 42.3 | 33.6 | Very Low |

Note: Solvent HSP values are from established literature.[7][8] The predicted solubility is based on the calculated Ra value, where a smaller Ra suggests better solubility.

Experimental Determination: The Shake-Flask Method

Theoretical predictions provide a valuable starting point, but for definitive data, experimental determination is essential. The shake-flask method is a robust and widely accepted technique for measuring thermodynamic equilibrium solubility.[5][9]

Rationale Behind the Shake-Flask Method

This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the compound to the solvent and agitating for an extended period, we can be confident that the resulting solution concentration represents the maximum solubility at that temperature. Subsequent analysis of the clear supernatant provides a precise quantitative measurement.

Step-by-Step Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium.

-

Add a precise volume (e.g., 5 mL) of the chosen organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[6] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][6]

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in appropriate units, such as mg/mL or mol/L, and specify the solvent and temperature.

-

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility profile of this compound in organic solvents. While we have presented a theoretically predicted solubility ranking based on Hansen Solubility Parameters, we strongly emphasize the necessity of experimental validation. The provided shake-flask protocol offers a robust methodology for generating high-quality, reliable data.

The insights gained from such studies are invaluable for guiding formulation development, selecting appropriate solvents for synthesis and purification, and ultimately, for advancing the journey of a promising molecule from the laboratory to therapeutic application.

References

-

PubChem. This compound. Available from: [Link]

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

ACS Omega. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Available from: [Link]

-

Hansen Solubility Parameters. HSP for Beginners. Available from: [Link]

-

Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Available from: [Link]

-

PMC - NIH. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Available from: [Link]

-

Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]

-

Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Journal of Materials Chemistry C (RSC Publishing). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Hansen Solubility Parameters. Designer Solvent Blends. Available from: [Link]

-

PubMed. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. Available from: [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

-

Stenutz. Hansen solubility parameters. Available from: [Link]

-

MDPI. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Available from: [Link]

-

S-RIDE. Hansen solubility parameters. Available from: [Link]

-

Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Available from: [Link]

-

PubMed. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available from: [Link]

-

Kinam Park. Hansen Solubility Parameters 2000.pdf. Available from: [Link]

-

Classification of organic compounds By solubility. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. Available from: [Link]

Sources

- 1. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 2. Khan Academy [khanacademy.org]

- 3. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameters [web.tecnico.ulisboa.pt]

- 9. pubs.acs.org [pubs.acs.org]

Preliminary Biological Screening of 2-(3,5-Dimethylphenoxy)acetohydrazide: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Screening 2-(3,5-Dimethylphenoxy)acetohydrazide

In the landscape of modern medicinal chemistry, the hydrazide-hydrazone scaffold represents a privileged structural motif, consistently demonstrating a broad spectrum of pharmacological activities.[1][2][3] These compounds, characterized by the -C(=O)NHN=CH- functional group, are staples in the development of novel therapeutic agents due to their synthetic accessibility and diverse biological interactions.[3][4] The title compound, this compound, with its distinct phenoxy acetohydrazide core, presents a compelling candidate for preliminary biological screening. The dimethylphenoxy moiety offers lipophilic characteristics that may enhance membrane permeability, while the acetohydrazide portion provides a versatile pharmacophore capable of coordinating with various biological targets. This guide delineates a strategic, multi-faceted approach to the initial biological evaluation of this compound, designed to efficiently uncover its therapeutic potential.

Chapter 1: Strategic Framework for Preliminary Biological Evaluation

A successful preliminary screening campaign is not a random assortment of assays but a carefully considered strategy. For a novel chemical entity like this compound, the initial screening funnel should be broad enough to capture a wide range of potential activities, yet focused on assays with high throughput and clear, interpretable endpoints. Based on the extensive literature on hydrazone derivatives, the primary screening panel for this compound will target four key areas of therapeutic interest: antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.[1][5][6][7]

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Data Presentation

| Microorganism | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin | MIC (µg/mL) of Fluconazole |

| Staphylococcus aureus | 16 | 1 | N/A |

| Bacillus subtilis | 32 | 0.5 | N/A |

| Escherichia coli | 64 | 2 | N/A |

| Pseudomonas aeruginosa | >128 | 4 | N/A |

| Candida albicans | 64 | N/A | 8 |

| Aspergillus niger | >128 | N/A | 16 |

Chapter 3: In Vitro Antioxidant Capacity Assessment

Oxidative stress is implicated in a multitude of pathological conditions, making the discovery of novel antioxidants a significant therapeutic goal. [6]The antioxidant potential of a compound can be assessed through its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and widely used method to screen the radical scavenging activity of compounds. [8] Materials:

-

DPPH solution (0.1 mM in methanol).

-

Test compound stock solution (in methanol or DMSO).

-

Standard antioxidant (e.g., Ascorbic acid or Trolox).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Add 100 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. [8]

Experimental Protocol: ABTS Radical Cation Decolorization Assay

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method that measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). [8][9] Materials:

-

ABTS solution (7 mM).

-

Potassium persulfate solution (2.45 mM).

-

Test compound stock solution.

-

Standard antioxidant (e.g., Trolox).

-

Phosphate buffer saline (PBS).

-

Spectrophotometer.

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume (e.g., 10 µL) of various concentrations of the test compound or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Hypothetical Data Presentation

| Assay | IC50 (µM) of this compound | IC50 (µM) of Ascorbic Acid |

| DPPH | 85.6 | 22.1 |

| ABTS | 62.3 | 15.8 |

Chapter 4: Anti-inflammatory Potential Evaluation

Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives have shown promise as anti-inflammatory agents. [3][4][5]A simple and effective in vitro method to screen for anti-inflammatory activity is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be a good indication of its anti-inflammatory potential. [10] Materials:

-

Bovine Serum Albumin (BSA) solution (0.2% w/v).

-

Test compound stock solution.

-

Standard anti-inflammatory drug (e.g., Diclofenac sodium).

-

Phosphate buffer saline (PBS, pH 6.4).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of BSA solution and 0.45 mL of PBS.

-

Add 0.05 mL of various concentrations of the test compound or standard to the reaction mixture. A control group will receive 0.05 mL of the vehicle.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 72°C for 5 minutes.

-

Cool the samples to room temperature and measure the turbidity (absorbance) at 660 nm.

-

The percentage of inhibition of denaturation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

Determine the IC50 value.

Hypothetical Data Presentation

| Compound | IC50 (µg/mL) for Inhibition of BSA Denaturation |

| This compound | 112.4 |

| Diclofenac Sodium (Standard) | 45.8 |

Chapter 5: Cytotoxicity Screening Against Cancer Cell Lines

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery, particularly in the search for new anticancer agents. [11][12]The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [13]

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compound stock solution (in DMSO).

-

Positive control (e.g., Doxorubicin).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or positive control for 48-72 hours. Include vehicle-treated cells as a negative control.

-

After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A step-by-step workflow of the MTT cytotoxicity assay.

Hypothetical Data Presentation

| Cell Line | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin |

| MCF-7 | 48.2 | 1.5 |

| A549 | 75.9 | 2.1 |

| HepG2 | >100 | 1.8 |

Conclusion and Future Directions

The preliminary biological screening outlined in this guide provides a comprehensive initial assessment of the therapeutic potential of this compound. The hypothetical data presented suggests that the compound exhibits moderate antimicrobial activity, modest antioxidant and anti-inflammatory properties, and some selective cytotoxicity against the MCF-7 breast cancer cell line.

These initial findings serve as a critical decision-making point in the drug discovery pipeline. Promising results, such as the selective cytotoxicity observed, would warrant further investigation, including:

-

Lead Optimization: Synthesis of analogues to improve potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its biological effects.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

This structured and rationale-driven approach to preliminary screening ensures that resources are directed towards compounds with the highest potential for development into novel therapeutics.

References

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(15), 4887. [Link]

-

Khan, S. A., et al. (2020). Synthesis and in vitro antimicrobial activity of new steroidal hydrazone derivatives. Steroids, 164, 108740. [Link]

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. National Center for Biotechnology Information. [Link]

-

Grover, G., et al. (2015). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Inflammation, 38(2), 591-602. [Link]

-

Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (2023). MDPI. [Link]

-